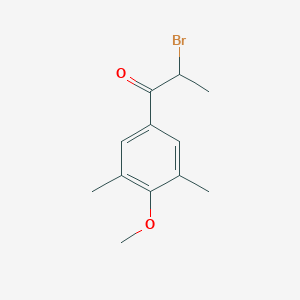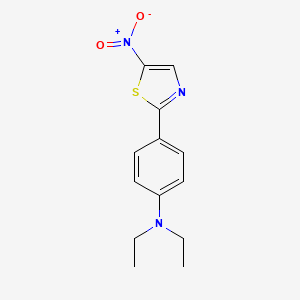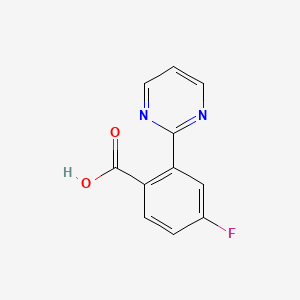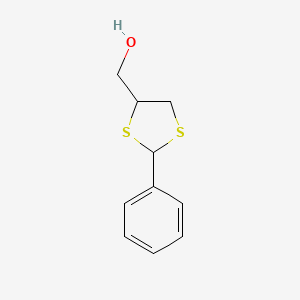
3-CHLORO-4-HYDROXYCINNAMIC ACID
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-CHLORO-4-HYDROXYCINNAMIC ACID is an organic compound with the molecular formula C9H7ClO3 It is a derivative of cinnamic acid, characterized by the presence of a chloro and hydroxy group on the phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-CHLORO-4-HYDROXYCINNAMIC ACID typically involves the reaction of 3-chloro-4-hydroxybenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation. The reaction conditions often include the use of pyridine as a solvent and piperidine as a catalyst, with the reaction being carried out under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are employed on a larger scale, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-CHLORO-4-HYDROXYCINNAMIC ACID can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group.
Reduction: The double bond in the prop-2-enoic acid moiety can be reduced to form the corresponding propanoic acid derivative.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products
Oxidation: 3-(3-Chloro-4-oxophenyl)prop-2-enoic acid.
Reduction: 3-(3-Chloro-4-hydroxyphenyl)propanoic acid.
Substitution: 3-(3-Amino-4-hydroxyphenyl)prop-2-enoic acid or 3-(3-Mercapto-4-hydroxyphenyl)prop-2-enoic acid.
Applications De Recherche Scientifique
3-CHLORO-4-HYDROXYCINNAMIC ACID has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of certain polymers and as a precursor for other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-CHLORO-4-HYDROXYCINNAMIC ACID is not fully understood. it is believed to exert its effects through interactions with specific molecular targets, such as enzymes and receptors. The hydroxy and chloro groups on the phenyl ring may play a role in these interactions, potentially affecting the compound’s binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
p-Coumaric acid: Similar structure but lacks the chloro group.
Ferulic acid: Contains a methoxy group instead of a chloro group.
Cinnamic acid: The parent compound without any substituents on the phenyl ring.
Uniqueness
3-CHLORO-4-HYDROXYCINNAMIC ACID is unique due to the presence of both chloro and hydroxy groups on the phenyl ring. This combination of functional groups can influence the compound’s reactivity and biological activity, making it distinct from its analogs .
Propriétés
Numéro CAS |
52507-43-4 |
|---|---|
Formule moléculaire |
C9H7ClO3 |
Poids moléculaire |
198.60 g/mol |
Nom IUPAC |
3-(3-chloro-4-hydroxyphenyl)prop-2-enoic acid |
InChI |
InChI=1S/C9H7ClO3/c10-7-5-6(1-3-8(7)11)2-4-9(12)13/h1-5,11H,(H,12,13) |
Clé InChI |
VOTXWNQLOVWHNB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1C=CC(=O)O)Cl)O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![benzyl N-[(2S)-2-hydroxypropyl]carbamate](/img/structure/B8574371.png)
![{2-[(6,7-Dimethoxyquinolin-4-yl)oxy]phenyl}(phenyl)methanone](/img/structure/B8574372.png)






![3-(4-Aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)propan-1-ol](/img/structure/B8574410.png)
![7-amino-2-morpholin-4-yl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbaldehyde](/img/structure/B8574418.png)


